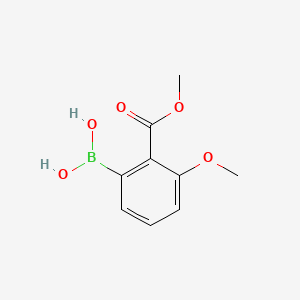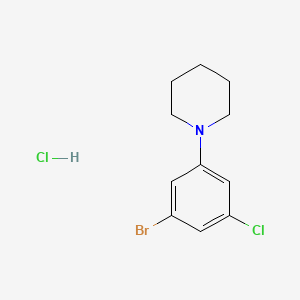
(3-Amino-5-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, featuring an amino group at the 3-position and a methoxy group at the 5-position on the benzene ring, along with a hydroxymethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (3-Nitro-5-methoxyphenyl)methanol, using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at low temperatures . The reaction mixture is typically stirred overnight, followed by quenching with an aqueous potassium hydroxide (KOH) solution and extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to (3-Amino-5-methoxyphenyl)methane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides when reacted with acyl chlorides or sulfonyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.
Reduction: LiAlH4 in anhydrous THF, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: (3-Amino-5-methoxyphenyl)formaldehyde.
Reduction: (3-Amino-5-methoxyphenyl)methane.
Substitution: Various amides and sulfonamides depending on the substituents introduced.
Aplicaciones Científicas De Investigación
(3-Amino-5-methoxyphenyl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving phenolic compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Amino-5-methoxyphenyl)methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The hydroxymethyl group can undergo metabolic transformations, further affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Amino-3-methoxyphenyl)methanol: Similar structure but with the amino and methoxy groups at different positions.
(3-Amino-4-methoxyphenyl)methanol: Another positional isomer with the methoxy group at the 4-position.
(3-Amino-5-methoxyphenyl)ethanol: Similar structure with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(3-Amino-5-methoxyphenyl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of an amino group, a methoxy group, and a hydroxymethyl group on the benzene ring provides a versatile scaffold for further chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
(3-amino-5-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQVGJBNCBRABM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708477 |
Source


|
| Record name | (3-Amino-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261566-52-2 |
Source


|
| Record name | (3-Amino-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B572082.png)
![3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride](/img/structure/B572083.png)



